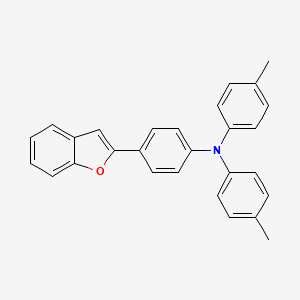

4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline

Beschreibung

4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline is a triarylamine derivative featuring a central aniline core substituted with two 4-methylphenyl groups at the nitrogen atom and a benzofuran-2-yl group at the para position. This structure confers unique electronic properties, making it a candidate for applications in organic electronics, such as hole-transport materials (HTMs) in perovskite solar cells or organic light-emitting diodes (OLEDs). The benzofuran moiety enhances conjugation and electron-donating capacity, while the 4-methylphenyl groups provide steric bulk and modulate solubility .

Eigenschaften

CAS-Nummer |

340985-39-9 |

|---|---|

Molekularformel |

C28H23NO |

Molekulargewicht |

389.5 g/mol |

IUPAC-Name |

N-[4-(1-benzofuran-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C28H23NO/c1-20-7-13-24(14-8-20)29(25-15-9-21(2)10-16-25)26-17-11-22(12-18-26)28-19-23-5-3-4-6-27(23)30-28/h3-19H,1-2H3 |

InChI-Schlüssel |

NURBYHPTYKERNZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC5=CC=CC=C5O4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoacetylbenzofuran with 4-methoxyaniline and phenyl isothiocyanate in absolute ethanol. This reaction proceeds in the absence of any catalysts and yields the desired product with an 83% yield . Another method involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. These methods are advantageous due to their high yield and fewer side reactions . The use of proton quantum tunneling in the construction of benzofuran rings has also been reported to result in high yields and fewer side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The benzofuran moiety is known to participate in free radical cyclization cascades, which are useful for constructing complex polycyclic benzofuran compounds .

Common Reagents and Conditions

Common reagents used in the reactions of benzofuran derivatives include hydrazine hydrate, hydroxylamine hydrochloride, and various aldehydes . Basic conditions are often employed for dehydrative cyclization reactions .

Major Products Formed

The major products formed from the reactions of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline include various substituted benzofuran derivatives, which exhibit significant biological activities such as antimicrobial, anticancer, and antiviral properties .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline

4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline is a benzofuran derivative with diverse applications in chemistry, biology, and industry. This compound serves as a building block in synthesizing more complex benzofuran derivatives valuable in organic synthesis. Benzofuran derivatives, including 4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline, have been studied for their antimicrobial and antifungal activities. They are also used in producing pharmaceuticals and agrochemicals due to their diverse biological activities.

Chemistry

4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline is a building block in synthesizing complex benzofuran derivatives, which are valuable in organic synthesis. The benzofuran moiety can participate in free radical cyclization cascades, which are useful for constructing complex polycyclic benzofuran compounds.

Biology

Benzofuran derivatives, including 4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline, have been studied for their antimicrobial and antifungal activities. The mechanism of action involves interaction with molecular targets and pathways, modulating biological processes by interacting with enzymes and receptors. Some benzofuran derivatives inhibit specific enzymes involved in cancer cell proliferation.

Industrial Applications

Benzofuran derivatives are used in producing pharmaceuticals and agrochemicals due to their diverse biological activities. Industrial production methods for benzofuran derivatives often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques, offering high yield and fewer side reactions.

Chemical Reactions

4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline undergoes oxidation, reduction, and substitution reactions. Common reagents used in reactions of benzofuran derivatives include hydrazine hydrate, hydroxylamine hydrochloride, and various aldehydes. Major products formed from these reactions include substituted benzofuran derivatives, which exhibit significant biological activities such as antimicrobial, anticancer, and antiviral properties.

Wirkmechanismus

The mechanism of action of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, some benzofuran derivatives have been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .

Vergleich Mit ähnlichen Verbindungen

TPA (4-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine)

- Structure : Replaces the benzofuran group with a 2,2-diphenylethenyl moiety.

- Key Properties :

- Optical Properties : The diphenylethenyl group extends conjugation, leading to broader absorption spectra compared to the benzofuran analog.

- Electrochemical Behavior : Higher HOMO levels (-5.1 eV vs. -5.3 eV for benzofuran derivative) due to reduced electron-withdrawing effects.

- Applications : Widely used as an HTM in OLEDs due to superior charge mobility (10⁻³ cm²/Vs) .

- Synthesis : Typically prepared via Suzuki coupling or Friedel-Crafts alkylation, yielding >80% efficiency .

4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline

- Structure : Substitutes benzofuran with a benzothiazole group.

- Key Properties :

- Electron-Withdrawing Effects : Benzothiazole lowers HOMO levels (-5.5 eV), enhancing oxidative stability.

- Optical Absorption : Shows a redshifted λmax (450 nm vs. 420 nm for benzofuran) due to stronger π-conjugation.

- Applications : Used in dye-sensitized solar cells (DSSCs) for improved open-circuit voltage (VOC) .

4-(2-Thienyl)-N,N-bis[4-(2-thienyl)phenyl]aniline

- Structure : Incorporates thiophene rings instead of benzofuran.

- Key Properties :

N,N-Bis(4-(hexylthio)phenyl)aniline

- Structure : Features hexylthio (-S-C₆H₁₃) groups instead of methylphenyl.

- Key Properties: Electron Donation: The sulfur atom enhances electron-donating capacity, raising HOMO levels (-4.9 eV). Solubility: Hexyl chains improve solubility in non-polar solvents. Applications: Employed in DSSCs for enhanced dye regeneration .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., benzothiazole) lower HOMO levels, improving stability but reducing charge injection efficiency. Conversely, electron-donating groups (e.g., benzofuran, thiophene) enhance hole transport .

- Structural Flexibility : Extended conjugation (e.g., TPA’s diphenylethenyl) improves absorption but may compromise solubility. Bulky substituents (e.g., 4-methylphenyl) balance solubility and film-forming properties .

- Synthetic Yields : Suzuki coupling reactions for benzofuran derivatives achieve >80% yields, comparable to TPA synthesis .

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are commonly employed to prepare 4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to attach the benzofuran and 4-methylphenyl groups to the aniline core. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance cross-coupling efficiency. Solvent choice (e.g., toluene or DMF) and temperature (80–120°C) critically affect regioselectivity and yield . Precursor purification (e.g., column chromatography) is essential to avoid by-products like unreacted aryl halides.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm) and HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>98%). UV-Vis spectroscopy (λmax ~260–300 nm) can monitor electronic transitions from the benzofuran and aromatic amine moieties . X-ray crystallography (e.g., as in ) resolves molecular conformation but requires high-quality single crystals.

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show oxidative degradation of the benzofuran ring, forming quinones or carboxylic acids . Long-term storage at -20°C in amber vials under argon minimizes decomposition. LC-MS/MS identifies degradation products, while TGA/DSC (heating rate 10°C/min) evaluates thermal stability up to 200°C .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the compound’s electronic properties for optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps (e.g., ~3.2 eV) and charge-transfer efficiency. Solvatochromic shifts in fluorescence spectra (e.g., in THF vs. DMSO) validate computational predictions. Comparative analysis with analogs (e.g., replacing benzofuran with thiophene) reveals structure-property relationships .

Q. How do steric and electronic effects of the 4-methylphenyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the methyl groups reduces nucleophilic substitution rates (e.g., in SNAr reactions). Hammett substituent constants (σ⁺ ~ -0.17 for -CH₃) predict electron-donating effects, enhancing stability in radical reactions. Kinetic studies (e.g., monitoring via in-situ IR) quantify rate differences versus unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays). Control for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch purity variations. Meta-analysis of literature data identifies outliers due to non-standardized protocols (e.g., incubation time discrepancies) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for semiconductor or photonic applications?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzofuran ring to lower LUMO levels, enhancing charge mobility. Fabricate thin films via spin-coating (e.g., 2000 rpm for 30 sec) and characterize using AFM for morphology and UV-PL for exciton lifetime. Compare hole/electron mobility with OFET or SCLC measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.